1,3-己二烯

描述

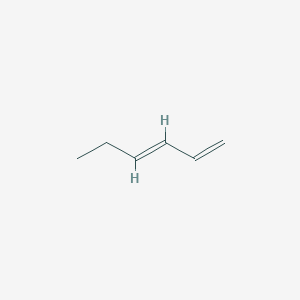

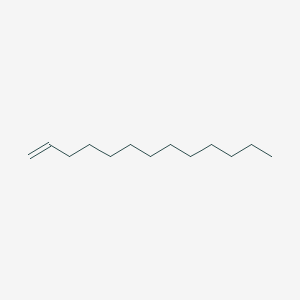

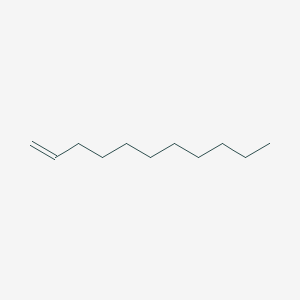

1,3-Hexadiene is a hydrocarbon with the molecular formula C6H10 . It is a conjugated diene, meaning it has two double bonds separated by a single bond . The IUPAC Standard InChIKey for 1,3-Hexadiene is AHAREKHAZNPPMI-AATRIKPKSA-N .

Synthesis Analysis

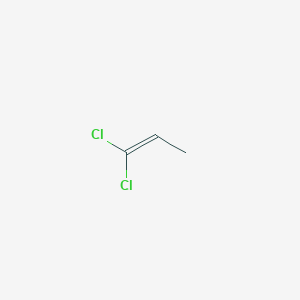

1,3-Hexadiene can be synthesized through various methods. For instance, it can be produced by the reaction of n-hexane with solid-phase synthesis . Another method involves the double dehydrobromination of 1,2-dibromocyclohexane .

Molecular Structure Analysis

The molecular structure of 1,3-Hexadiene consists of six carbon atoms and ten hydrogen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

1,3-Hexadiene undergoes various chemical reactions. It exhibits a range of reactions, including addition, substitution, and elimination under specific conditions such as heat or light exposure . These reactions can be catalyzed by various reagents such as acids, bases, and oxidizing agents .

Physical And Chemical Properties Analysis

1,3-Hexadiene has a molecular weight of 82.1436 . It has a boiling point of 346.4 K and a fusion temperature of 170.8 K . The density of 1,3-Hexadiene is approximately 0.7±0.1 g/cm^3 .

科学研究应用

Chemical Synthesis

1,3-Hexadiene is used in various chemical synthesis processes due to its unique structure and reactivity . It’s often used as a building block in the synthesis of more complex organic compounds .

Selective Hydrogenation

Selective hydrogenation of polyunsaturated hydrocarbons, including 1,3-Hexadiene, is an important process in both chemical and pharmaceutical industries .

Perfume Industry

The unique scent of natural polyunsaturated compounds makes them an important ingredient in the perfume industry. More attention is currently placed on the single hydrogenation products of natural triene substrates, including 1,3-Hexadiene, as both perfume ingredients and pharmaceutical precursors .

Thermodynamic Studies

1,3-Hexadiene is often used in thermodynamic studies due to its well-defined properties. These studies provide valuable data for various applications, including process design and optimization .

Recycling Applications

1,3-Hexadiene is also found in the recycling loop of discarded automobiles. The selective hydrogenation of this compound can help improve the quality of recycled materials.

安全和危害

作用机制

Target of Action

1,3-Hexadiene is a conjugated diene . Its primary targets are electrophiles, which are electron-deficient species . These electrophiles interact with the electron-rich double bonds in 1,3-Hexadiene .

Mode of Action

When 1,3-Hexadiene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The formation of these products is controlled by kinetics and thermodynamics . The kinetic product forms quickly and usually at or below 0°C, while the thermodynamic product forms more slowly and generally at temperatures greater than 40°C . The kinetic product contains a terminal double bond and the reaction is irreversible, whereas the thermodynamic product contains an internal double bond and the reaction is reversible .

Biochemical Pathways

The interaction of 1,3-Hexadiene with electrophiles leads to the formation of different isomers, affecting the biochemical pathways involved in the synthesis and breakdown of these compounds . .

Pharmacokinetics

The physical properties of 1,3-hexadiene, such as its boiling point of 3464 K and molecular weight of 82.1436 , may influence its pharmacokinetic properties.

Result of Action

The formation of different isomers upon interaction with electrophiles suggests that 1,3-hexadiene could potentially lead to a variety of molecular and cellular effects depending on the specific isomer formed .

Action Environment

The action of 1,3-Hexadiene is influenced by environmental factors such as temperature . For instance, the formation of the kinetic product occurs at or below 0°C, while the formation of the thermodynamic product occurs at temperatures greater than 40°C . This suggests that the efficacy and stability of 1,3-Hexadiene could be influenced by the temperature of its environment.

属性

IUPAC Name |

(3E)-hexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAREKHAZNPPMI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897341 | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1,3-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3-Hexadiene | |

CAS RN |

592-48-3, 20237-34-7 | |

| Record name | cis,trans-Hexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Hexadiene?

A1: 1,3-Hexadiene is represented by the molecular formula C6H10 and has a molecular weight of 82.14 g/mol.

Q2: How can spectroscopic techniques be used to characterize 1,3-Hexadiene?

A2: Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing 1,3-Hexadiene. IR spectroscopy identifies functional groups, while 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule []. These techniques help differentiate 1,3-Hexadiene from its isomers, such as 1,4-Hexadiene, 2,4-Hexadiene, and 1,5-Hexadiene.

Q3: Is 1,3-Hexadiene a conjugated diene? What does this mean for its reactivity?

A3: Yes, 1,3-Hexadiene is a conjugated diene, meaning it has two double bonds separated by a single bond. This arrangement allows for electron delocalization across the conjugated system, making the molecule more stable and reactive than isolated alkenes. This delocalization is key to its participation in reactions like Diels-Alder cycloadditions [].

Q4: How does 1,3-Hexadiene react with hydrogen in the presence of palladium catalysts?

A4: 1,3-Hexadiene readily undergoes hydrogenation in the presence of palladium catalysts like Pd/silica []. The reaction proceeds through the adsorption of both hydrogen and 1,3-Hexadiene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. The presence of organic species like toluene on the catalyst surface can significantly impact the hydrogenation rate, acting as either promoters or poisons depending on the reaction conditions [].

Q5: Can 1,3-Hexadiene undergo cyclization reactions?

A5: Yes, 1,3-Hexadiene can undergo dehydrocyclization to form benzene [, ]. This reaction is particularly interesting on specific surfaces like Pd(111) where cyclization occurs at temperatures as low as 333 K []. Understanding the mechanism of this conversion is crucial for developing efficient catalysts for producing aromatic compounds from linear hydrocarbons.

Q6: What is the role of 1,3-Hexadiene in the synthesis of perfectly alternating ethylene/2-butene copolymers?

A6: 1,3-Hexadiene can be polymerized using specific catalyst systems like CoCl2(PRPh2)2−MAO to yield highly stereoregular polymers []. These polymers can then be hydrogenated to produce perfectly alternating ethylene/2-butene copolymers, materials difficult to synthesize directly from the monomers []. This approach highlights the utility of 1,3-Hexadiene as a precursor to tailored polymeric materials.

Q7: How can computational chemistry be applied to study 1,3-Hexadiene?

A7: Computational methods offer valuable insights into the properties and reactivity of 1,3-Hexadiene. For instance, ab initio calculations help map the potential energy surface of reactions involving 1,3-Hexadiene, such as its reaction with ethynyl radicals [, ]. These calculations aid in understanding reaction mechanisms, predicting product distributions, and guiding experimental design.

Q8: How do structural modifications of 1,3-Hexadiene affect its reactivity?

A8: Structural modifications, particularly the introduction of substituents, can dramatically alter the reactivity of 1,3-Hexadiene. For example, the presence of a carbomethoxy group significantly enhances the reactivity of 1,3-butadiene in Diels-Alder cycloadditions []. Understanding these structure-activity relationships is essential for optimizing 1,3-Hexadiene derivatives for specific applications.

Q9: What are some practical applications of 1,3-Hexadiene?

A9: Beyond its use in polymer synthesis, 1,3-Hexadiene finds applications in various fields. For example, it is a component of insect-repellent formulations designed to minimize wick clogging in dispensers that use heating elements []. This application leverages its volatility and ability to modify the physical properties of the formulation.

Q10: How is 1,3-Hexadiene detected and analyzed in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing 1,3-Hexadiene in complex mixtures like essential oils [] and food products []. This technique separates and identifies volatile compounds based on their retention times and mass spectra, providing valuable information about the composition and potential origins of the sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)